N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1418113-86-6
VCID: VC2772949
InChI: InChI=1S/C20H25NO5/c22-16-14-13-1-2-20(26-13,15(14)17(23)25-16)9-21-18(24)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-15H,1-9H2,(H,21,24)/t10?,11?,12?,13-,14+,15-,19?,20-/m0/s1
SMILES: C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C45CC6CC(C4)CC(C6)C5
Molecular Formula: C20H25NO5
Molecular Weight: 359.4 g/mol

N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide

CAS No.: 1418113-86-6

Cat. No.: VC2772949

Molecular Formula: C20H25NO5

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide - 1418113-86-6

Specification

CAS No. 1418113-86-6
Molecular Formula C20H25NO5
Molecular Weight 359.4 g/mol
IUPAC Name N-[[(1R,2R,6S,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C20H25NO5/c22-16-14-13-1-2-20(26-13,15(14)17(23)25-16)9-21-18(24)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-15H,1-9H2,(H,21,24)/t10?,11?,12?,13-,14+,15-,19?,20-/m0/s1
Standard InChI Key ZPLUUDZCBOTJLS-YCMQUSQPSA-N
Isomeric SMILES C1C[C@@]2([C@H]3[C@@H]([C@H]1O2)C(=O)OC3=O)CNC(=O)C45CC6CC(C4)CC(C6)C5
SMILES C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C45CC6CC(C4)CC(C6)C5
Canonical SMILES C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C45CC6CC(C4)CC(C6)C5

Introduction

Synthesis

The synthesis of such compounds typically involves multiple steps, starting with the preparation of the tricyclic dioxo system and the adamantane carboxylic acid. These components are then linked via a carboxamide bond, often using coupling reagents like carbodiimides or aminium salts.

Potential Biological Activities

Compounds with adamantane and tricyclic dioxo systems have been explored for various biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. The adamantane moiety, in particular, has been associated with potent biological activities due to its unique structural properties.

Research Findings and Implications

While specific research findings on N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide are not available, similar compounds have shown promise in medical research. For instance, adamantane derivatives have been studied for their antiviral properties, particularly against influenza viruses.

Data Tables

Given the lack of specific data on this compound, we can consider a general table for similar adamantane derivatives:

Compound TypeBiological ActivityIC50/EC50 Values
Adamantane DerivativesAntiviralVaries by compound
Tricyclic Dioxo CompoundsAnti-inflammatoryNot specified
Adamantane-based CarboxamidesAntimicrobialTypically in μM range

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator